molecular formula C11H7F3N4S B287522 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B287522
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: RZUSAWKYWOAANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (MTT) is a heterocyclic compound with potential applications in the field of medicinal chemistry. MTT has been synthesized using various methods, and its mechanism of action has been studied extensively.

Wirkmechanismus

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. This compound binds to the ATP-binding site of GSK-3β, thereby inhibiting its activity. Inhibition of GSK-3β activity has been shown to have various effects, including the induction of apoptosis, the inhibition of cell proliferation, and the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the reduction of amyloid beta accumulation, and the improvement of glucose metabolism. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has limitations, including its low solubility in water and its potential for off-target effects.

Zukünftige Richtungen

For 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research include the development of more efficient synthesis methods, the optimization of this compound derivatives for specific applications, and the investigation of this compound's potential for use in combination therapies. This compound's potential for use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders, should also be explored. Additionally, the development of this compound-based imaging agents for the detection of GSK-3β activity in vivo could have important applications in disease diagnosis and monitoring.

Synthesemethoden

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods, including the reaction of 3-amino-6-(trifluoromethyl)benzene-1,2,4-triazole with 2-chloro-1,3,4-thiadiazole in the presence of a base. Another method involves the reaction of 3-amino-6-(trifluoromethyl)benzene-1,2,4-triazole with thionyl chloride, followed by reaction with potassium thiocyanate. The yield of this compound obtained using these methods ranges from 50-80%.

Wissenschaftliche Forschungsanwendungen

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function in Alzheimer's disease. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Eigenschaften

Molekularformel

C11H7F3N4S

Molekulargewicht

284.26 g/mol

IUPAC-Name

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7F3N4S/c1-6-15-16-10-18(6)17-9(19-10)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3

InChI-Schlüssel

RZUSAWKYWOAANS-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F

Kanonische SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.